{[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]amino}(phenyl)acetic acid
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Overview
Description
{[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]amino}(phenyl)acetic acid is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]amino}(phenyl)acetic acid typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Sulfonylation: The benzothiazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Phenylacetic Acid: The final step involves coupling the sulfonylated benzothiazole with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology and Medicine
Drug Development: Due to its structural similarity to known bioactive molecules, it may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants or pests.
Polymer Science: Incorporation into polymers to impart specific properties such as increased thermal stability or resistance to degradation.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function. The benzothiazole ring can interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in functional groups, leading to different biological activities.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides used as antibiotics, highlighting the importance of the sulfonyl group in biological activity.
Phenylacetic Acid Derivatives: Compounds like diclofenac and ibuprofen, which are non-steroidal anti-inflammatory drugs (NSAIDs), share the phenylacetic acid moiety but differ in their additional functional groups.
Uniqueness
{[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]amino}(phenyl)acetic acid is unique due to the combination of the benzothiazole ring, sulfonamide group, and phenylacetic acid moiety. This combination confers a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-10-17-13-8-7-12(9-14(13)23-10)24(21,22)18-15(16(19)20)11-5-3-2-4-6-11/h2-9,15,18H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVOTMLKGHMYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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